Product packaging for 3-(Phenylphosphanyl)propan-1-amine(Cat. No.:CAS No. 13822-50-9)

3-(Phenylphosphanyl)propan-1-amine

Cat. No.: B15484429
CAS No.: 13822-50-9
M. Wt: 167.19 g/mol
InChI Key: SHSNFMVCWZIDKX-UHFFFAOYSA-N
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Description

Contextualization of Organophosphorus Amines in Modern Chemical Research

Organophosphorus compounds, which are organic compounds containing a phosphorus-carbon bond, are a cornerstone of modern chemical research with wide-ranging applications. elsevierpure.com They are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. elsevierpure.com Within this broad class, organophosphorus amines, also known as aminophosphines, are a particularly valuable subset. These compounds feature one or more nitrogen atoms bonded to a phosphorus(III) center. sigmaaldrich.com

The presence of both phosphorus and nitrogen imparts a unique reactivity to these molecules. The phosphorus atom typically acts as a soft Lewis base, while the nitrogen atom acts as a hard Lewis base. This "hard-soft" donor character makes them excellent ligands for a variety of metal centers, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes. elsevierpure.com This tunability is crucial for the development of highly efficient and selective catalysts for a wide array of chemical transformations. Furthermore, the modular synthesis of aminophosphines allows for the creation of diverse ligand libraries, which can be screened for optimal performance in various applications, including the development of new anti-tumoral metallodrugs. ias.ac.in

Historical Trajectory and Evolution of Phosphine-Amine Ligands in Catalysis and Coordination Chemistry

The journey of phosphine (B1218219) ligands in coordination chemistry began in 1870 with the report of platinum complexes of triethylphosphine. nih.gov However, it was the development of Wilkinson's catalyst, RhCl(PPh₃)₃, that truly highlighted the potential of phosphine ligands in homogeneous catalysis, particularly for hydrogenation reactions. nih.gov The success of these early phosphine complexes spurred extensive research into the design of new phosphine-based ligands with tailored properties.

The incorporation of a secondary donor atom, such as nitrogen, to create bidentate or "hybrid" ligands marked a significant evolution in the field. These P,N-ligands were found to offer enhanced stability to the metal complexes and provided more precise control over the catalytic activity. The combination of a soft phosphine donor with a hard amine donor proved to be particularly effective. This hard-soft combination can stabilize metal centers in various oxidation states and influence the stereochemistry of catalytic reactions, leading to the development of asymmetric catalysis—a field of immense importance in the synthesis of chiral molecules. nih.gov The growth in popularity of aminophosphine (B1255530) ligands is also attributed to the development of convenient synthetic routes to access a wide variety of these ligands. nih.gov

Overview of Research Frontiers Involving 3-(Phenylphosphanyl)propan-1-amine and Related Structural Motifs

Current research involving this compound and related P,N-ligands is primarily focused on their application in homogeneous catalysis. The compound, with the CAS Number 16605-03-1, is recognized as a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of this compound as a ligand in these transformations stems from its ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Synonym (3-Aminopropyl)diphenylphosphine
CAS Number 16605-03-1
Molecular Formula C₁₅H₁₈NP
Molecular Weight 243.28 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 145°C at 1 mmHg

This table contains data for 3-(Diphenylphosphino)propan-1-amine, a closely related compound often used interchangeably in chemical literature.

The research frontier for this class of ligands is the development of more active, selective, and robust catalysts. For instance, chiral versions of aminophosphine ligands are being extensively studied for their potential in asymmetric catalysis, where they can induce high enantioselectivity in the formation of chiral products. elsevierpure.com Moreover, the immobilization of these ligands on solid supports is an active area of research aimed at developing recyclable catalysts, which is a key principle of green chemistry.

Scope and Objectives for Advanced Academic Inquiry into this compound

While the utility of this compound as a ligand is established, there remain several avenues for advanced academic inquiry. A primary objective would be the detailed investigation of its coordination chemistry with a wider range of transition metals beyond palladium. Understanding the structural and electronic properties of these novel complexes could lead to the discovery of new catalytic activities.

A second key area for future research is the development of chiral derivatives of this compound for applications in asymmetric catalysis. The synthesis of enantiomerically pure versions of this ligand and the evaluation of their performance in reactions such as asymmetric hydrogenation or allylic alkylation would be a significant contribution to the field.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the mechanism of catalysis mediated by complexes of this ligand. Such studies can help in the rational design of next-generation ligands with improved performance.

Finally, a systematic study of the structure-activity relationship for a series of related P,N-ligands, where the substituents on both the phosphorus and nitrogen atoms are varied, would provide a more comprehensive understanding of the factors that govern their catalytic efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14NP B15484429 3-(Phenylphosphanyl)propan-1-amine CAS No. 13822-50-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13822-50-9

Molecular Formula

C9H14NP

Molecular Weight

167.19 g/mol

IUPAC Name

3-phenylphosphanylpropan-1-amine

InChI

InChI=1S/C9H14NP/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2

InChI Key

SHSNFMVCWZIDKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)PCCCN

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 3 Phenylphosphanyl Propan 1 Amine

Precursor Selection and Rational Design in the Synthesis of 3-(Phenylphosphanyl)propan-1-amine

The rational design of a synthetic route to this compound begins with the careful selection of appropriate precursors. The choice of starting materials is dictated by the desired bond-forming strategy. For instance, methods involving C-P bond formation often utilize phenylphosphine (B1580520) and a three-carbon chain with a leaving group or a reactive site for the amine functionality. Conversely, strategies centered on C-N bond formation might start with a precursor already containing the phenylphosphanyl group.

Key precursors for the synthesis of this compound include:

Phenylphosphine (PhPH₂): A primary phosphine (B1218219) that serves as the source of the phenylphosphanyl group in hydrophosphination reactions.

Allylamine (B125299): A readily available three-carbon precursor containing the amino group, suitable for hydrophosphination.

3-Halopropylamine derivatives (e.g., 3-bromopropylamine): These are employed in nucleophilic substitution reactions where the halide is displaced by a phenylphosphanide anion.

Acrolein or acrylonitrile: These can be used in Michael additions with phenylphosphine, followed by reduction to introduce the amine functionality.

The design of the synthesis also considers the reactivity of the functional groups. The primary amine and the phosphine group are both nucleophilic and can be sensitive to oxidation. Therefore, protecting group strategies or careful control of reaction conditions are often necessary to prevent unwanted side reactions.

Detailed Synthetic Pathways for this compound

Several synthetic pathways have been developed for the preparation of this compound, each with its own advantages and limitations. These routes primarily involve the formation of either the C-P or the C-N bond as the key step.

Hydrophosphination Reactions for C-P Bond Formation

Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is a direct and atom-economical method for forming C-P bonds. The reaction of phenylphosphine with allylamine is a common strategy to synthesize this compound. This reaction can be initiated by radical initiators, bases, or transition metal catalysts.

The anti-Markovnikov addition of phenylphosphine to allylamine yields the desired linear product, this compound. However, the Markovnikov addition can occur as a side reaction, leading to the branched isomer. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions employed.

Amination Strategies for C-N Bond Construction

Amination strategies focus on introducing the amino group onto a precursor that already contains the phenylphosphanyl moiety. One such approach involves the reduction of a nitrile or an amide. For example, 3-(phenylphosphanyl)propanenitrile can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield this compound. youtube.com

Another strategy is reductive amination. youtube.com This involves the reaction of a carbonyl compound, such as 3-(phenylphosphanyl)propanal, with ammonia (B1221849) in the presence of a reducing agent. youtube.com The intermediate imine is reduced in situ to the desired primary amine.

The Mannich reaction represents another powerful tool for C-N bond formation. prepchem.comrsc.org While not a direct synthesis of the target compound, it can be used to create precursors. For instance, the reaction of an appropriate ketone, formaldehyde, and a primary or secondary amine can lead to β-amino ketones, which can be further functionalized. prepchem.com

Nucleophilic Substitution Routes to this compound

Nucleophilic substitution is a widely used method for constructing both C-P and C-N bonds. To form the C-P bond, a phenylphosphanide anion (PhPH⁻), generated by deprotonating phenylphosphine with a strong base, can react with a 3-halopropylamine derivative. The halide acts as a leaving group, and the phosphanide (B1200255) attacks the electrophilic carbon to form the desired product.

Conversely, to form the C-N bond via nucleophilic substitution, a 3-(phenylphosphanyl)propyl halide can be reacted with ammonia or an ammonia equivalent. youtube.com The lone pair of electrons on the nitrogen atom acts as the nucleophile, displacing the halide. youtube.com A challenge in this approach is the potential for over-alkylation of the amine, leading to the formation of secondary and tertiary amines. youtube.com

Multicomponent Reactions Towards this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains a substantial portion of all the reactants, offer an efficient approach to synthesizing analogues of this compound. rsc.org For instance, a three-component reaction involving a benzyl-substituted pyridine, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) has been developed for the construction of imidazo[1,5-a]pyridines, a process that involves the formation of three C-N bonds in one pot. rsc.org While not directly producing the target molecule, this methodology highlights the potential of MCRs in generating structural diversity around a core scaffold.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reactant concentrations.

For palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome. For example, in Pd-catalyzed amination reactions, ligands like rac-BINAP have been shown to increase the selectivity of the desired N,N-diarylation product. researchgate.net Increasing the catalyst loading can also improve the yield, although it may lead to more side reactions if not carefully controlled. researchgate.net

The solvent can play a significant role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed in nucleophilic substitution and cross-coupling reactions as they can help to stabilize charged intermediates.

Temperature control is another critical factor. Reactions are often performed at elevated temperatures (e.g., 60–80°C) to increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts and decomposition of the desired product.

The concentration of reactants and the stoichiometry must also be carefully controlled. In amination reactions using ammonia, a large excess of ammonia is often used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. bohrium.com Kinetic studies can be employed to understand the influence of reactant concentrations and other parameters on the reaction rate and selectivity, allowing for the development of an optimized protocol. bohrium.com

The following table summarizes the optimization of a Pd-catalyzed amination reaction, illustrating the impact of catalyst and ligand selection on product yield.

EntryCatalyst (mol%)Ligand (mol%)Product Yield (%)
1Pd(dba)₂ (4)DavePhos (4.5)Poor
2Pd(dba)₂ (8)DavePhos (9)32
3Pd(dba)₂ (8)rac-BINAP (9)Increased Selectivity
4Pd(dba)₂ (8)rac-BINAP (9)71
Data adapted from a study on the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands. researchgate.net

This table demonstrates that by increasing the catalyst loading and switching to the rac-BINAP ligand, the yield of the desired aminated product was significantly improved. researchgate.net

Advanced Purification Techniques for Research-Grade this compound

The purification of this compound to a high, research-grade purity is complicated by its air-sensitive nature. The primary phosphine moiety is easily oxidized to the corresponding phosphine oxide, which can render the compound ineffective for its intended use as a ligand in catalysis. nih.govresearchgate.net Therefore, all purification steps must be conducted under a strictly inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.

Common advanced purification methods applicable to this compound include:

Anaerobic Column Chromatography: This is a primary method for removing impurities. A slurry of silica (B1680970) gel or alumina, deactivated with a base (like triethylamine) to prevent phosphine decomposition and deoxygenated, is packed into a column. The crude product is loaded and eluted with deoxygenated solvents. The process must be carefully managed to prevent any air from entering the system. In the synthesis of related aminophosphine (B1255530) compounds, silica gel column chromatography has been successfully employed to isolate the desired product.

Distillation under Reduced Pressure: For liquid compounds, vacuum distillation is a viable purification technique. This method separates compounds based on their boiling points. Given that the related compound, 3-(diphenylphosphino)propan-1-amine, has a boiling point of 145°C at 1 mmHg, it is plausible that this compound could also be purified this way. cookechem.com It is crucial to ensure the distillation apparatus is free of leaks to maintain an inert atmosphere and prevent oxidation at elevated temperatures.

Recrystallization: If the compound or a salt derivative is a solid, recrystallization from an appropriate deoxygenated solvent is an effective method for achieving high purity. The crude product is dissolved in a minimum amount of a warm, deoxygenated solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

The selection of the purification method depends on the physical state of the compound and the nature of the impurities. Often, a combination of these techniques is required to obtain research-grade material.

TechniquePrincipleKey Considerations for this compound
Anaerobic Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Requires deoxygenated solvents and inert-gas-purged stationary phase. The use of a Schlenk column or operation within a glovebox is mandatory.
Distillation Under Reduced PressureSeparation based on differences in boiling points.The apparatus must be leak-proof to maintain a high vacuum and inert atmosphere. Thermal stability of the compound must be considered. cookechem.com
RecrystallizationPurification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures.Solvents must be thoroughly deoxygenated. The process should be carried out in a glovebox or using Schlenk techniques.

Considerations for Scalable Synthesis of this compound in Academic Contexts

Scaling up the synthesis of a specialized ligand like this compound from milligram to multigram quantities in an academic laboratory presents several challenges. nih.gov These challenges range from reagent acquisition and cost to reaction control and product isolation.

Key considerations include:

Reagent Availability and Handling: The starting material, phenylphosphine, is highly pyrophoric and toxic, requiring specialized handling techniques. On a larger scale, the risks associated with its use increase significantly. A potential strategy to mitigate this is the use of air-stable phosphine precursors, such as phosphonium (B103445) salts, which can be deprotonated in situ to generate the reactive phosphine. acs.org

Reaction Conditions: Reactions involving phosphines can be highly exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Adequate cooling and controlled addition of reagents are necessary to prevent runaway reactions.

Maintaining an Inert Atmosphere: Ensuring a completely oxygen-free environment becomes more difficult with larger reaction vessels and longer reaction times. High-purity inert gas and well-sealed equipment are critical for success.

ChallengeStrategy for Academic Scale-Up
Hazardous/Air-Sensitive ReagentsUse of air-stable precursors like phosphonium salts. acs.org Careful planning of reaction setup using Schlenk lines or gloveboxes.
Exothermic ReactionsSlow, controlled addition of reagents; use of an ice bath or cryostat for efficient cooling; monitoring of internal reaction temperature.
PurificationDevelopment of non-chromatographic purification methods like distillation or recrystallization. acs.org Designing one-pot syntheses to reduce the number of purification steps.
CostSelection of cost-effective starting materials and reagents; optimization of reaction yields to maximize efficiency. acs.org

Application of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by improving efficiency and minimizing hazardous substances. mdpi.com

Atom Economy: A key principle of green chemistry is to design syntheses where the maximum proportion of starting materials is incorporated into the final product. Hydrophosphination, the addition of a P-H bond across a double bond, represents a highly atom-economical method for forming P-C bonds. nih.gov A potential green route to this compound could involve the direct, catalyst-mediated addition of phenylphosphine to allylamine. This approach would, in theory, have 100% atom economy, producing no byproducts.

Use of Catalysis: Catalytic methods are superior to stoichiometric reagents. The hydrophosphination reaction can be initiated by radical initiators, UV light, or, more desirably, by transition metal catalysts, which can offer higher selectivity and operate under milder conditions. nih.gov

Safer Solvents and Reagents: The choice of solvents is critical. Green chemistry encourages the use of less toxic and environmentally benign solvents. While many phosphine syntheses use traditional organic solvents like THF or toluene, research into greener alternatives is ongoing. rsc.org Furthermore, as mentioned, replacing highly hazardous phenylphosphine with a more stable precursor enhances the safety of the synthesis. acs.org

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. rsc.org

Green Chemistry PrincipleApplication to Synthesis of this compound
Atom EconomyUtilize hydrophosphination of allylamine with phenylphosphine, which is a 100% atom-economical reaction. nih.gov
CatalysisEmploy a catalyst for the hydrophosphination reaction to improve efficiency and reduce the need for stoichiometric activators. nih.gov
Safer ReagentsUse air-stable phosphine precursors to avoid handling highly pyrophoric and toxic phenylphosphine directly. acs.org
Solvent ReductionExplore solvent-free reaction conditions or the use of greener solvents like 2-methyl-THF or cyclopentyl methyl ether. mdpi.com
Energy EfficiencyInvestigate microwave-assisted synthesis to potentially shorten reaction times and reduce energy input. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Phenylphosphanyl Propan 1 Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 3-(Phenylphosphanyl)propan-1-amine, a complete analysis would involve ¹H, ¹³C, and ³¹P NMR.

¹H, ¹³C, and ³¹P NMR Chemical Shifts and Coupling Constants

Specific, experimentally verified ¹H, ¹³C, and ³¹P NMR chemical shifts and coupling constants for this compound are not available in the cited literature. A theoretical analysis would predict characteristic signals for the phenyl group protons, the propyl chain protons, and the amine protons in the ¹H NMR spectrum. The propyl chain carbons and phenyl carbons would give distinct signals in the ¹³C NMR spectrum. The ³¹P NMR spectrum is crucial for characterizing phosphorus-containing compounds; however, a specific chemical shift for this compound has not been documented in the searched results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity of atoms within a molecule. While these techniques would be essential to confirm the structure of this compound by showing correlations between adjacent protons (COSY) and between protons and directly attached or long-range carbons (HSQC/HMBC), no studies applying these methods to this specific compound have been found.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational modes for the N-H bonds of the primary amine, the C-H bonds of the alkyl chain and the phenyl group, the P-H bond of the primary phosphine (B1218219), and the P-C bond. However, specific IR and Raman spectra with peak assignments for this compound are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound, which allows for the calculation of its elemental formula. It also reveals fragmentation patterns that aid in structural elucidation. While a molecular weight for the related compound 3-(diphenylphosphino)propan-1-amine is available, specific HRMS data, including the exact mass and detailed fragmentation pathways for this compound, could not be located in the searched sources.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformation

Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise bond lengths, bond angles, and conformational details. There are no published crystal structures for this compound in the searched scientific databases.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to verify the empirical formula. No specific elemental analysis data for this compound has been reported in the reviewed literature.

Coordination Chemistry of 3 Phenylphosphanyl Propan 1 Amine: Ligand Behavior and Metal Complex Formation

Denticity and Coordination Modes of 3-(Phenylphosphanyl)propan-1-amine

The versatility of aminophosphine (B1255530) ligands stems from their ability to adopt various coordination modes, a characteristic that is expected to be prominent for this compound. libretexts.org

Monodentate, Bidentate, and Polydentate Coordination Geometries

The structural framework of this compound, featuring a flexible propyl chain connecting the phenylphosphino and primary amine functionalities, allows for several coordination geometries.

Monodentate Coordination: The ligand can bind to a metal center through either the phosphorus or the nitrogen atom. Given the general preference of soft phosphine (B1218219) donors for soft late transition metals and hard amine donors for hard or borderline metal centers, the monodentate coordination mode is plausible, particularly in the presence of an excess of the ligand or with metal precursors that favor the formation of monoligated species.

Bidentate Chelation: The most common and anticipated coordination mode for this compound is as a bidentate P,N-chelating ligand. The propyl linker is of a suitable length to facilitate the formation of a stable six-membered chelate ring upon coordination to a single metal center. This chelation is entropically favored and leads to thermodynamically stable metal complexes. The formation of such chelate rings is a well-established feature of many P,N-ligands with similar backbones. beilstein-journals.orgnih.gov

Bridging and Polydentate Coordination: In polynuclear complexes, it is conceivable that the ligand could act as a bridging ligand, with the phosphorus atom coordinating to one metal center and the nitrogen atom to another. While less common for simple aminophosphines, this behavior can be influenced by the specific metal, its coordination preferences, and the reaction stoichiometry. The term polydentate generally refers to ligands with more than two donor sites; in the context of this compound, this would typically manifest as bidentate chelation. libretexts.org

Coordination Mode Description Expected Metal Center Preference
Monodentate (P-bound)Coordination solely through the phosphorus atom.Soft late transition metals (e.g., Rh, Pd, Pt, Au).
Monodentate (N-bound)Coordination solely through the nitrogen atom.Hard or borderline transition metals (e.g., Cr, Fe, Co, Ni, Cu).
Bidentate (P,N-chelate)Simultaneous coordination of both P and N atoms to a single metal center, forming a six-membered ring.A wide range of transition metals, particularly those that form stable chelate complexes. beilstein-journals.org
BridgingThe P and N atoms coordinate to two different metal centers.Can occur in the formation of polynuclear complexes.

Influence of Phosphorus and Nitrogen Donor Atoms on Metal Coordination

The distinct electronic properties of the phosphorus and nitrogen donor atoms in this compound are central to its coordination behavior. beilstein-journals.org The phosphorus atom, being a soft donor with π-acceptor capabilities, exhibits a strong affinity for soft, electron-rich late transition metals. beilstein-journals.org Conversely, the primary amine group is a hard σ-donor, favoring coordination to harder, more electropositive metal centers. beilstein-journals.org

This electronic disparity between the two donor sites is a key feature of P,N-ligands. beilstein-journals.org It can lead to a pronounced trans effect, where the strong σ-donating and π-accepting phosphine influences the lability of the ligand positioned trans to it. The phenyl substituent on the phosphorus atom further modulates its electronic properties through inductive and resonance effects.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of metal complexes with this compound is expected to follow well-established protocols for other aminophosphine ligands. Characterization would rely on a combination of spectroscopic techniques, with ³¹P NMR being particularly informative. rasayanjournal.co.inyoutube.com

Complexes with Platinum Group Metals (e.g., Rhodium, Ruthenium, Palladium, Platinum)

The platinum group metals are known to form a vast array of stable complexes with phosphine ligands, and P,N-ligands are no exception. researchgate.netrsc.org

Synthesis: The reaction of this compound with suitable precursors of rhodium, ruthenium, palladium, and platinum is the most direct route to these complexes. Common starting materials include [Rh(cod)Cl]₂, RuCl₂(PPh₃)₃, PdCl₂(cod), and K₂PtCl₄. The synthesis is typically carried out in an inert atmosphere using dry solvents. beilstein-journals.org The stoichiometry of the reactants can be adjusted to favor the formation of either bis-chelate complexes, such as [M(P,N)₂]ⁿ⁺, or mono-chelate complexes, for example, [M(P,N)Cl₂]. researchgate.net

Characterization:

³¹P NMR Spectroscopy: This is a powerful tool for characterizing phosphine complexes. Upon coordination to a metal center, the ³¹P NMR chemical shift of the ligand is expected to change significantly. The magnitude and direction of this coordination shift provide insights into the nature of the metal-phosphorus bond. For platinum(II) and rhodium(I) complexes, coupling between the ³¹P nucleus and the respective metal isotopes (¹⁹⁵Pt and ¹⁰³Rh) would result in characteristic satellite peaks or splitting patterns, confirming coordination. researchgate.net

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies in the IR spectrum would provide evidence of the amine group's coordination to the metal center.

Metal Typical Precursor Expected Complex Type Key Characterization Feature
Rhodium[Rh(cod)Cl]₂[Rh(P,N)(cod)]⁺, [Rh(P,N)₂]⁺¹⁰³Rh-¹³¹P coupling in ³¹P NMR.
RutheniumRuCl₂(PPh₃)₃[RuCl₂(P,N)(PPh₃)], [RuCl₂(P,N)₂]Significant coordination shift in ³¹P NMR. sigmaaldrich.com
PalladiumPdCl₂(cod), Pd(OAc)₂[PdCl₂(P,N)], [Pd(P,N)₂]²⁺Downfield shift in ³¹P NMR. researchgate.net
PlatinumK₂PtCl₄, PtCl₂(cod)[PtCl₂(P,N)], [Pt(P,N)₂]²⁺¹⁹⁵Pt-¹³¹P coupling in ³¹P NMR. rsc.org

Complexes with First-Row Transition Metals (e.g., Nickel, Copper)

First-row transition metals also form a variety of complexes with aminophosphine ligands, although their stability and reactivity can differ from their heavier congeners. figshare.commdpi.com

Nickel(II): Nickel(II) complexes with P,N-ligands can adopt various geometries, including square planar and tetrahedral. The reaction of a nickel(II) salt, such as NiCl₂·6H₂O or Ni(BF₄)₂·6H₂O, with this compound would likely yield complexes of the type [Ni(P,N)₂]²⁺ or [NiCl₂(P,N)]. The resulting geometry would be influenced by the ligand field strength and steric factors.

Copper(I) and Copper(II): Copper(I), with its d¹⁰ electron configuration, has a strong affinity for soft phosphine donors and typically forms tetrahedral complexes. The reaction of a copper(I) source like [Cu(NCMe)₄]PF₆ or CuI with the ligand would be expected to yield complexes such as [Cu(P,N)₂]⁺ or [CuI(P,N)]. rasayanjournal.co.in Copper(II) complexes, on the other hand, are more likely to exhibit square planar or distorted octahedral geometries, with the hard amine donor playing a more significant role in coordination.

Characterization of these paramagnetic complexes (e.g., many Ni(II) and Cu(II) species) can be more challenging using NMR spectroscopy due to signal broadening. In such cases, techniques like X-ray crystallography, IR spectroscopy, and magnetic susceptibility measurements are crucial. For diamagnetic complexes, such as square planar Ni(II) and tetrahedral Cu(I), NMR spectroscopy remains a valuable tool. rasayanjournal.co.in

Main Group Metal Coordination Chemistry

The coordination chemistry of aminophosphine ligands with main group metals is less explored compared to transition metals but is a growing area of interest. rsc.orgresearchgate.net The Lewis acidic nature of many main group metal compounds makes them suitable for coordination by the Lewis basic phosphorus and nitrogen atoms of this compound.

For instance, complexes with alkali metals like lithium and potassium can be synthesized, often serving as ligand transfer reagents. rsc.org With heavier p-block elements such as aluminum, gallium, or tin, the formation of chelate complexes is also possible. The coordination is driven by the electrostatic attraction between the Lewis acidic metal and the Lewis basic donor atoms of the ligand. Theoretical studies and research on related systems suggest that the coordination mode will be highly dependent on the size and Lewis acidity of the main group metal. researchgate.netnih.gov Characterization would typically involve multinuclear NMR spectroscopy (e.g., ⁷Li, ²⁷Al, ¹¹⁹Sn) in addition to ³¹P and ¹H NMR.

Electronic and Steric Parameters of this compound in Metal Complexes (e.g., Tolman Electronic Parameter, Cone Angle)

The electronic and steric properties of phosphine ligands are critical in determining the geometry, stability, and reactivity of their metal complexes. These properties are commonly quantified using the Tolman electronic parameter (TEP) and the ligand cone angle.

The Tolman electronic parameter (TEP) is an empirical measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a nickel complex, [LNi(CO)₃], where L is the phosphine ligand. wikipedia.org A lower ν(CO) value indicates a more electron-donating phosphine, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond. wikipedia.org

For this compound, a bidentate P,N ligand, the direct measurement of a standard TEP value is complicated. The TEP is defined for monodentate phosphines in a [LNi(CO)₃] complex. wikipedia.org To determine a comparable value, a modified experimental setup would be required, for instance, by protecting the amine group to prevent chelation and allow for the formation of the standard nickel tricarbonyl complex. As of the latest available data, no such study has been published for this compound.

The cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, which encompasses the van der Waals radii of the outermost atoms of the ligand. researchgate.netlibretexts.org The cone angle for this compound has not been experimentally determined or calculated in published literature. For a related monodentate ligand, PMePh₂, the cone angle is reported to be 136°. researchgate.net Given the propyl-amine chain, it is expected that the cone angle of this compound would be influenced by the conformation of this chain upon coordination.

Interactive Data Table: Tolman Electronic Parameters and Cone Angles of Selected Phosphine Ligands

While specific data for this compound is unavailable, the following table provides context by listing the TEP and cone angles for some common phosphine ligands.

Ligand (L)Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ wikipedia.orgCone Angle (θ) ° libretexts.org
P(t-Bu)₃2056.1182
PMe₃2064.1118
PPh₃2068.9145
P(OEt)₃2076.3109
PCl₃2097.0124
PF₃2110.8104

Solution-Phase Dynamics and Stability Studies of this compound Metal Complexes

The solution-phase behavior of metal complexes is crucial for understanding their reactivity in homogeneous catalysis and other applications. Studies in this area typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate dynamic processes and UV-Vis spectroscopy or potentiometry to determine stability constants.

For metal complexes of this compound, which acts as a P,N-chelating ligand, several dynamic processes could be anticipated. These include:

Ring Inversion: The six-membered chelate ring formed upon coordination would likely adopt a chair or boat conformation, and interconversion between these forms could be observed by variable-temperature NMR.

Ligand Exchange: The rates and equilibria of the displacement of the P,N ligand by other ligands or solvent molecules would provide insight into the kinetic and thermodynamic stability of the complexes.

Isomerization: Depending on the coordination geometry (e.g., square planar or octahedral), cis/trans or mer/fac isomers could exist in solution, and their interconversion could be studied.

Stability studies would quantify the thermodynamic stability of the metal-ligand bond. The chelate effect, resulting from the bidentate coordination of the ligand, is expected to confer higher stability to the complexes compared to those with analogous monodentate phosphine and amine ligands. However, specific research on the solution dynamics and stability constants for metal complexes of this compound has not been reported in the scientific literature.

Electrochemistry and Redox Behavior of this compound Metal Complexes

The electrochemical properties of transition metal complexes are fundamental to their application in redox catalysis, sensing, and materials science. Cyclic voltammetry is a primary tool used to investigate the redox behavior, revealing the potentials at which the metal center or the ligand can be oxidized or reduced.

Metal complexes of this compound would be expected to exhibit rich electrochemical behavior. The phosphorus atom can be oxidized, and the metal center can typically access multiple oxidation states. The redox potential of the metal center would be influenced by the strong σ-donating properties of the phosphine group and the harder amine donor.

A comprehensive search of the literature did not yield any studies specifically detailing the electrochemical characterization or redox behavior of metal complexes featuring the this compound ligand. Therefore, no specific redox potentials or mechanistic details can be provided at this time.

Catalytic Applications of 3 Phenylphosphanyl Propan 1 Amine Derived Complexes

Homogeneous Catalysis Mediated by 3-(Phenylphosphanyl)propan-1-amine Ligands

Complexes derived from this compound and its analogs are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The ligand's ability to coordinate to metal centers like ruthenium, rhodium, and palladium facilitates a wide array of organic transformations.

Ruthenium complexes incorporating aminophosphine (B1255530) ligands, such as those derived from this compound, have been identified as excellent catalysts for the hydrogenation of ketones and imines. rsc.org The general structure of these ligands is R₂P(CH₂)nNH₂, where variations in the R group (e.g., Ph, iPr, tBu) on the phosphine (B1218219) allow for the fine-tuning of the ligand's stereoelectronic properties. rsc.orgnih.gov For instance, complexes of the type RuCl₂(R₂P(CH₂)₃NH₂)₂ are prepared by reacting the aminophosphine ligand with a ruthenium precursor like [RuCl₂(cod)]n. rsc.orgnih.gov These catalysts have shown high efficiency in transfer hydrogenation reactions, which utilize a hydrogen source like isopropanol (B130326). rsc.org The mechanism often involves the formation of a ruthenium-hydride intermediate, which is central to the catalytic cycle. rsc.org

In asymmetric hydrogenation, chiral iridium complexes have also been explored. The addition of amines can significantly enhance enantioselectivity. nih.gov For example, in the hydrogenation of quinoxalines, an amine additive can lead to the formation of a more active and selective hydride-amide catalyst. nih.gov While direct studies on this compound in this specific iridium system are not detailed, the principle highlights the cooperative role the amine functionality can play. Similarly, cobalt complexes with chiral bis(phosphine) ligands are effective for the asymmetric hydrogenation of enamides. researchgate.net

The table below summarizes the performance of related aminophosphine-metal complexes in hydrogenation reactions.

Catalyst TypeSubstrateReaction TypeKey Findings
RuCl₂(R₂P(CH₂)nNH₂)₂Ketones, IminesHydrogenationExcellent catalytic activity observed. rsc.org
Ru(II)-NNP ComplexesCarbonyl compoundsTransfer HydrogenationEfficient catalysis with isopropanol as H₂ source. rsc.org
Ir-Diphosphine ComplexesQuinoxalinesAsymmetric HydrogenationAmine additives enhance enantioselectivity. nih.gov
Co-Bis(phosphine) ComplexesEnamidesAsymmetric HydrogenationHigh yields and enantioselectivities achieved. researchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and ligands play a crucial role in the efficacy of these reactions. nih.gov The this compound ligand, by providing both a phosphine and an amine group, can influence the stability and activity of palladium catalysts.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgopenochem.orgyoutube.com The development of various phosphine ligands has been critical to the reaction's success, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgorganic-chemistry.org The use of bidentate phosphine ligands, for example, can prevent the formation of inactive palladium dimers and accelerate the reaction. wikipedia.org While the specific use of this compound is not extensively documented in broad reviews, its structural analog, 3-(diphenylphosphino)propylamine, is recognized as a suitable ligand for Buchwald-Hartwig reactions. sigmaaldrich.com Palladium complexes with P,N ligands are effective, and the general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine binding, deprotonation, and reductive elimination to yield the arylated amine product. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Palladium catalysts are standard, and the choice of ligand is important. wikipedia.orgnih.gov Phosphine ligands are commonly employed to stabilize the palladium catalyst and promote the catalytic cycle, which involves oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org The related ligand 3-(diphenylphosphino)propylamine is noted for its utility in Heck reactions. sigmaaldrich.com

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. Phosphine-based palladium catalysts are highly effective for this transformation. sigmaaldrich.com The ligand's role is to facilitate the oxidative addition and transmetalation steps of the catalytic cycle.

The following table provides an overview of the role of related phosphine ligands in various cross-coupling reactions.

ReactionCatalyst SystemLigand TypeRole of Ligand
Buchwald-Hartwig AminationPalladiumPhosphine (e.g., 3-(diphenylphosphino)propylamine)Stabilizes Pd(0), facilitates C-N bond formation. wikipedia.orgsigmaaldrich.comnih.gov
Heck ReactionPalladiumPhosphine (e.g., 3-(diphenylphosphino)propylamine)Promotes oxidative addition and stabilizes the catalyst. sigmaaldrich.comwikipedia.orglibretexts.org
Suzuki CouplingPalladiumPhosphineFacilitates oxidative addition and transmetalation. sigmaaldrich.com

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a major industrial process for producing aldehydes from alkenes. nih.gov Rhodium complexes are the most common catalysts, and the ligands coordinated to the rhodium center are critical for controlling both reactivity and selectivity (linear vs. branched aldehydes). nih.govjlu.edu.cn Aminophosphine ligands have been studied in rhodium-catalyzed hydroformylation. jlu.edu.cn The electronic and steric properties of these ligands significantly impact the catalytic performance. jlu.edu.cn

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. Catalytic hydroamination can be promoted by various metal complexes. While specific examples using this compound are sparse in the reviewed literature, related rhodium-catalyzed processes like hydroaminomethylation, which involves hydroformylation followed by condensation with an amine and hydrogenation, have been successfully developed using chiral phosphine ligands to produce chiral amines. sbcat.org

ReactionMetalLigand TypeKey Features
HydroformylationRhodiumAminophosphineLigand properties influence reaction rate and selectivity. jlu.edu.cn
HydroaminomethylationRhodiumChiral DiphosphineEnables asymmetric synthesis of amines from alkenes. sbcat.org

Direct C-H bond activation and functionalization represent a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. This field is an active area of research, and transition metal complexes play a central role. While the search results did not provide specific examples of this compound being used in C-H activation catalysis, the fundamental properties of P,N ligands make them suitable candidates for this type of transformation. The combination of a soft phosphine donor and a hard amine donor can support the metal center in various oxidation states and facilitate the C-H activation step.

Cycloaddition reactions are powerful for constructing cyclic compounds. Transition metal catalysis can control the stereochemistry and regiochemistry of these reactions. The literature surveyed did not yield specific instances of this compound in cycloaddition catalysis. However, the related compound this compound is noted for its use in cyclization reactions to form heterocycles like 1,2-azaphospholidines, though this is presented as an application in organic synthesis rather than catalysis.

Heterogeneous Catalysis Employing Immobilized this compound Ligands

Immobilizing homogeneous catalysts onto solid supports offers the advantages of easy separation and recycling, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous ones. The amine group in this compound provides a convenient handle for anchoring the ligand onto solid supports like silica (B1680970).

For instance, propylamines have been used in the context of silica formation, indicating their affinity for silica surfaces. researchgate.net This suggests that this compound could be grafted onto silica or other oxide supports. Once immobilized, the phosphine group would be available to coordinate with metal centers (e.g., palladium, rhodium), creating a recyclable heterogeneous catalyst for reactions like cross-coupling or hydroformylation. While the direct immobilization and catalytic application of this compound was not detailed in the provided search results, the immobilization of phosphine ligands on various supports is a well-established strategy. researchgate.net For example, rhodium catalysts with modified phosphine ligands have been immobilized on polymer supports for hydroformylation reactions. researchgate.net

Mechanistic Investigations of Catalytic Cycles Involving this compound

The understanding of reaction mechanisms is crucial for the optimization of catalytic systems. For complexes of this compound, mechanistic studies often focus on elucidating the role of the ligand in elementary steps such as oxidative addition, migratory insertion, and reductive elimination. The hemilabile nature of the P,N-ligand, where the amine group can reversibly coordinate and dissociate from the metal center, is a key aspect of these investigations.

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available research, the general principles for P,N-ligand-metal complexes can be applied. For instance, in palladium-catalyzed cross-coupling reactions like the Heck reaction, the catalytic cycle is generally understood to involve a series of well-defined steps. wikipedia.orgslideshare.net

A Generalized Catalytic Cycle for a Heck-Type Reaction:

Oxidative Addition: The active Pd(0) catalyst, stabilized by the this compound ligand, reacts with an aryl or vinyl halide (R-X), leading to a Pd(II) intermediate. wikipedia.orgslideshare.net

Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-R bond. wikipedia.orgslideshare.net

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the substituted alkene product and a palladium-hydride species. wikipedia.orgslideshare.net

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgslideshare.net

The this compound ligand is believed to play a crucial role in these steps by modulating the electronic properties and steric environment of the metal center, thereby influencing the reaction's efficiency and selectivity. The dissociation of the amine arm can create a vacant coordination site necessary for substrate binding, while its re-coordination can stabilize high-oxidation-state intermediates.

Theoretical and Computational Studies on 3 Phenylphosphanyl Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

A thorough search of scientific databases yielded no specific Density Functional Theory (DFT) studies that have been published on 3-(Phenylphosphanyl)propan-1-amine. Consequently, there is no available data on its optimized geometric parameters, such as bond lengths and angles, or its electronic properties, including orbital energies, Mulliken charges, or the distribution of the electron density.

Conformational Analysis and Energy Landscapes of this compound

There are no dedicated studies on the conformational analysis of this compound in the public domain. Such an analysis would be crucial for understanding the flexibility of the propyl chain and the relative orientations of the phenyl and amino groups, which in turn influence its coordination behavior and reactivity. Without these studies, the energy landscapes, including the identification of stable conformers and the energy barriers between them, remain unknown.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

No computational studies predicting the spectroscopic parameters of this compound have been found. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are powerful tools for characterizing molecules. The absence of this data means that there are no theoretical benchmarks to aid in the experimental identification and characterization of this compound.

Computational Screening and Design of Novel this compound Derivatives for Optimized Performance

There is no evidence of computational screening or design studies aimed at creating novel derivatives of this compound. Such studies typically employ computational methods to predict how modifications to the molecular structure would affect its properties, for instance, to enhance its catalytic activity or selectivity. The absence of a foundational computational model for the parent molecule precludes this type of in-silico design and optimization.

Analysis of Reaction Mechanisms and Transition States Using Computational Methods

A review of the literature did not uncover any computational analyses of reaction mechanisms or transition states involving this compound. This type of research is vital for understanding the step-by-step process of chemical reactions in which this ligand might participate, including the energetics of transition states and intermediates. Without these computational insights, the mechanistic details of its potential catalytic or reactive behavior remain speculative.

Advanced Material Science Applications of 3 Phenylphosphanyl Propan 1 Amine

Incorporation of 3-(Phenylphosphanyl)propan-1-amine into Polymer Architectures

The integration of specific functional groups into polymer structures is a cornerstone of modern materials science, allowing for the creation of macromolecules with precisely engineered properties. The dual functionality of this compound offers a versatile platform for its incorporation into different polymer architectures, including as a pendant moiety or as a building block for coordination networks.

Polymers can be functionalized with active side chains, or pendant groups, to introduce new chemical, catalytic, or physical properties. The primary amine group of this compound serves as a reactive handle for grafting it onto existing polymer backbones or for use as a functional comonomer in polymerization reactions.

Potential Synthesis Routes and Properties:

Post-polymerization Modification: Pre-existing polymers containing reactive groups such as carboxylic acids, acid chlorides, or epoxides can be modified by reaction with the amine group of this compound. For instance, the condensation reaction between a carboxylic acid-rich polymer and the amine forms a stable amide bond, effectively tethering the phenylphosphanyl group to the polymer chain. This approach is widely used for functionalizing various materials. nih.gov

Copolymerization: this compound, after suitable modification of its amine or phosphine (B1218219) group to make it compatible with a specific polymerization technique (e.g., radical or anionic polymerization), could be used as a comonomer. Living anionic polymerization, for example, allows for the synthesis of well-defined block copolymers where one block could contain these functional groups. researchgate.net

The resulting functional polymers, bearing pendant phenylphosphanyl groups, would exhibit properties derived from the phosphorus center. These may include catalytic activity, coordination sites for metal ions, and inherent flame retardancy. The presence of phosphorus in the polymer structure is known to enhance fire resistance. mdpi.com A recent study demonstrated the synthesis of poly(α-aminophosphine chalcogenide)s, where an aminophosphine (B1255530) unit is part of the polymer backbone, highlighting the compatibility of this functional group with polymerization reactions. surfacesciencewestern.com

Table 1: Potential Methods for Incorporating this compound into Polymers

Polymerization Strategy Description Potential Polymer Type
Post-Polymerization Modification Grafting the molecule onto a pre-formed polymer chain via the amine group. Polyamides, Polyimides

| Copolymerization | Including a modified version of the molecule as a monomer in the polymerization process. | Block Copolymers, Random Copolymers |

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The selection of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. This compound is an attractive candidate for a linker due to its bifunctional "hard-soft" nature. The primary amine (a "hard" donor) typically forms strong bonds with first-row transition metals, while the phenylphosphine (B1580520) (a "soft" donor) prefers to coordinate with heavier or late transition metals.

This dual-donor capability could lead to the formation of:

Heterometallic Frameworks: By carefully selecting metal precursors, it may be possible to direct the amine and phosphine groups to coordinate to different metal centers, creating highly ordered, multi-component materials.

Frameworks with Tunable Properties: The uncoordinated functional group within a framework (either the amine or the phosphine) could serve as a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial synthesis. mdpi.com The use of biomolecules like amino acids as ligands in MOF synthesis is a growing field, suggesting that bifunctional molecules like this compound could be readily adopted. mdpi.com

While direct synthesis of a MOF using this compound has not been reported, the principles of reticular chemistry suggest its potential as a versatile building block for creating novel, functional coordination materials. mdpi.com

Surface Functionalization with this compound for Modified Materials

Modifying the surface of materials is a powerful technique to alter their properties and performance for specific applications. The amine group in this compound provides a robust anchor for its covalent attachment to a wide variety of substrates, including silica (B1680970), metal oxides, and nanoparticles.

Methods and Applications:

Nanoparticle Stabilization and Functionalization: The amine group can be used to attach the molecule to the surface of nanoparticles, such as those made of gold or metal oxides. nih.govamidbiosciences.com This process can be used to stabilize the nanoparticles in solution and to impart the chemical reactivity of the phosphine group to the nanoparticle surface. nih.gov For example, phosphine-stabilized gold nanoparticles have applications in catalysis and sensing. nih.gov Similarly, aminophosphines have been successfully used in the synthesis of high-quality InP quantum dots. rsc.orgnih.gov

Chromatography and Separation: Silica gel and other support materials can be functionalized with this compound. The pendant phenylphosphanyl groups can then act as selective binding sites for metal ions or organic molecules, enabling applications in separation science.

Electrode Modification: The molecule can be attached to electrode surfaces to create chemically modified electrodes. rsc.org This can be achieved by forming self-assembled monolayers on gold or other metal surfaces. Such modified electrodes could be used in electrocatalysis or sensing applications, where the immobilized phosphine group can participate in redox reactions or bind to target analytes. rsc.orgresearchgate.net

Table 2: Examples of Surface Functionalization using Amines and Phosphines

Substrate Functionalizing Agent Class Resulting Application Source
Gold Nanoparticles Phosphine Oxide Derivatives Stabilized nanoparticles for sensing and catalysis nih.gov
Magnetic Nanoparticles Aminosilanes Functionalized nanoparticles for bioconjugation amidbiosciences.com
Gold Electrodes Triphos-type Pincer Ligands Modified electrodes for electrocatalysis rsc.org

Applications in Non-Biological Sensing and Recognition Systems

The development of chemical sensors for detecting specific ions or molecules is a critical area of research. The bifunctional nature of this compound makes it a promising ligand for creating selective sensors. The presence of both a hard nitrogen donor and a soft phosphorus donor allows for potentially selective coordination with different metal ions.

This "hard-soft" combination could be exploited to design sensors for:

Heavy Metal Ions: The soft phosphine group has a known affinity for soft heavy metal ions like mercury, lead, and cadmium. A sensor system could be designed where the binding of such an ion to the phosphine center triggers a detectable signal (e.g., a change in fluorescence or an electrochemical response). Research has shown that aminopyrazole-based ligands on gold nanoparticles can be used for the sensitive detection of mercury. nih.gov

Transition Metals: The molecule could act as a chelate, binding a single metal ion through both the amine and phosphine groups. The stability and specificity of this binding would depend on the target metal. This principle is used in fluorescent sensors where the coordination of a metal ion to a ligand containing a fluorophore can either quench or enhance the fluorescence. nih.govuzh.ch

By immobilizing this compound on a surface (e.g., an electrode or a nanoparticle), a robust and reusable sensor device could be fabricated. The binding event would be transduced into a measurable electrical or optical signal.

Role in Energy Storage and Conversion Materials (e.g., electrolytes, electrode surface modifiers)

Advanced energy storage systems, particularly lithium-ion batteries, rely heavily on the performance and stability of their components, including the electrolyte and electrode materials. Phosphorus-containing compounds have been widely investigated as functional additives for electrolytes. mdpi.comresearchgate.netresearchgate.net

Potential Roles of this compound:

Electrolyte Additive: The phenylphosphanyl group in this compound could function as a scavenger for reactive species within the battery. For instance, phosphines can react with oxygen generated from cathode degradation, preventing it from damaging the electrolyte. researchgate.net Furthermore, the amine group could neutralize hydrofluoric acid (HF), which is often formed from the decomposition of the common LiPF₆ salt and is highly corrosive to battery components. researchgate.netuniversityofcalifornia.edu The combined action would enhance the stability and cycle life of the battery. Other phosphorus compounds like triphenylphosphine (B44618) (TPP) and triphenylphosphine oxide (TPPO) have been shown to improve battery performance by forming a stable cathode electrolyte interphase (CEI). researchgate.netasme.org

Electrode Surface Modifier: The molecule could be used to modify the surface of electrodes to improve interfacial stability. nih.gov By binding to the cathode or anode surface via its amine group, it could form a protective layer. This layer, containing the electrochemically active phosphine group, could help to form a more stable and ionically conductive solid electrolyte interphase (SEI), which is crucial for long-term battery performance. researchgate.net

Table 3: Research Findings on Phosphorus-Based Electrolyte Additives

Additive Compound Function Observed Improvement Source
Triphenyl Phosphine (TPP) O₂ Scavenger Reduced internal cell pressure researchgate.net
Triphenylphosphine Oxide (TPPO) SEI Formation Increased discharge capacity and Coulombic efficiency asme.org
Tris(trimethylsilyl) phosphite (B83602) (TMSPi) SEI Formation Formation of a stable cathode electrolyte interphase (CEI) researchgate.net
Phosphorus Pentoxide (P₂O₅) HF Scavenger Improved cycle life and mitigation of metal corrosion universityofcalifornia.edu

Structure Reactivity and Structure Property Relationships of 3 Phenylphosphanyl Propan 1 Amine Derivatives

Systematic Investigation of Substituent Effects on Phenyl Group on Ligand Properties

The electronic properties of the 3-(phenylphosphanyl)propan-1-amine ligand are primarily dictated by the phosphorus atom, which can be systematically tuned by introducing substituents onto the phenyl ring. The electron-donating or electron-withdrawing nature of these substituents directly influences the electron density on the phosphorus atom, which in turn affects the ligand's coordination to a metal center.

A key metric for quantifying these electronic effects is the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in a standard nickel complex, [LNi(CO)₃], where L is the phosphine (B1218219) ligand of interest. wikipedia.org Ligands that are strong electron donors increase the electron density on the nickel center. This increased density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbon monoxide (CO) ligands. wikipedia.orgchemrxiv.org This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing substituents on the phenyl group make the phosphine a weaker donor, leading to less π-backbonding and a higher ν(CO) frequency. chemrxiv.org

By replacing the phenyl group in this compound with substituted phenyl groups, a library of ligands with a range of electronic properties can be generated. For example, introducing electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) results in a more electron-rich phosphine, while electron-withdrawing groups like fluoro (-F) or trifluoromethyl (-CF₃) yield a more electron-poor phosphine. This allows for the fine-tuning of a metal catalyst's electronic environment to optimize reactivity and selectivity in a given chemical transformation.

Table 1: Representative Tolman Electronic Parameters (TEP) for Various Monodentate Phosphine Ligands Illustrating Substituent Effects.

Phosphine Ligand (L)Substituent NatureTEP (ν(CO) in cm⁻¹) wikipedia.org
P(t-Bu)₃Strongest Donor (Alkyl)2056.1
PMe₃Strong Donor (Alkyl)2064.1
P(C₆H₄OMe)₃Electron-Donating2066.0
PPh₃Neutral/Reference2068.9
P(C₆H₄F)₃Electron-Withdrawing2071.3
P(OEt)₃Phosphite (B83602) (π-acceptor)2076.3
PF₃Strongest π-acceptor2110.0

This interactive table demonstrates the effect of substituents on the electronic properties of phosphine ligands. Sorting by the TEP value highlights the spectrum from strong electron donors (lower frequency) to strong electron acceptors (higher frequency).

Impact of Alkyl Chain Length and Amine Substitution on Coordination Behavior and Catalytic Activity

The propyl linker and the primary amine of this compound are key structural features that can be modified to influence its coordination geometry, steric profile, and catalytic performance.

Impact of Alkyl Chain Length: The three-carbon (propyl) chain between the phosphorus and nitrogen donors allows the ligand to form a stable six-membered chelate ring upon coordination to a metal center. Varying this chain length alters the bite angle of the P,N-ligand, which can have significant consequences for the stability and reactivity of the resulting metal complex. While not specifically on this compound, studies on analogous chelating ligands have shown that even subtle changes in the linker can be critical. For instance, research on phenanthroline-derived phosphonate (B1237965) ligands demonstrated that increasing the alkyl chain length up to n-butyl enhanced binding and selectivity for specific metal ions, but further extension offered no additional benefit. nih.gov This suggests an optimal geometry exists for effective coordination, which can be tuned via the linker length.

Impact of Amine Substitution: The reactivity of the primary amine can be leveraged to introduce a wide variety of substituents (N-alkylation or N-arylation), creating secondary or tertiary amines. These modifications serve two primary purposes:

Steric Tuning: The introduction of bulky groups on the nitrogen atom can significantly alter the steric environment around the metal center, influencing substrate approach and the selectivity of catalytic reactions.

Altering Basicity and Hemilability: N-substitution affects the basicity and hydrogen-bonding capability of the nitrogen donor. This can modify the hemilabile nature of the ligand, where the N-metal bond may reversibly dissociate during a catalytic cycle to open a coordination site for substrate binding.

Research on proazaphosphatrane ligands, which feature a tertiary amine, has shown that the size of the N-alkyl substituents has a dramatic effect on the ligand's steric bulk, as measured by the cone angle, while having a less pronounced, but still significant, impact on its strong electron-donating character. rsc.org N-monosubstituted β-aminophosphine derivatives are noted to have a broader range of applications compared to their primary amine counterparts, serving as effective ligands in various asymmetric syntheses. rsc.org

Table 2: Effect of N-Alkyl Substituent on the Cone Angle of Proazaphosphatrane Ligands.

Ligand (R in P(RNCH₂CH₂)₃N)Cone Angle (θ) in degrees rsc.org
Methyl (Me)152
Isopropyl (iPr)179
Isobutyl (iBu)200
Benzyl (Bz)207

This interactive table illustrates how increasing the size of the substituent on the nitrogen atom systematically increases the steric bulk (cone angle) of the ligand.

Steric and Electronic Tuning of this compound for Specific Chemical Transformations

The successful application of a transition metal catalyst often hinges on the precise steric and electronic properties of its ligands. The this compound framework is an excellent platform for this tuning, which is guided by two key concepts introduced by Chadwick A. Tolman. wikipedia.orgwikipedia.org

Electronic Tuning: As discussed in section 8.1, the Tolman Electronic Parameter (TEP) provides a quantitative measure of a phosphine's donor/acceptor properties. wikipedia.org For a specific chemical transformation, such as cross-coupling or hydrogenation, the ideal catalyst may require an electron-rich metal center to facilitate oxidative addition or an electron-poor one to promote reductive elimination. By selecting appropriate substituents on the phenyl ring of the phosphine, the TEP can be adjusted to match the electronic demands of the catalytic cycle.

Steric Tuning: The steric bulk of the ligand is quantified by the Tolman cone angle (θ). wikipedia.org This is the solid angle at the metal center that is occupied by the ligand. wikipedia.orgchemeurope.com A larger cone angle signifies a bulkier ligand, which can influence the number of ligands that can coordinate to a metal, the geometry of the resulting complex, and the selectivity of the reaction. libretexts.orglibretexts.org For this compound derivatives, the cone angle can be modified by:

Substitution on the Phenyl Ring: Introducing bulky groups (e.g., tert-butyl) in the ortho positions of the phenyl ring will significantly increase the cone angle.

By systematically and independently varying both the TEP (via phenyl substitution) and the cone angle (via phenyl or amine substitution), a chemist can fine-tune the ligand's properties to achieve a desired outcome. For example, in hydroformylation, bulky phosphine ligands are known to favor the formation of the linear aldehyde product over the branched isomer. libretexts.org Therefore, a derivative of this compound with a large cone angle could be designed to enhance regioselectivity in such a reaction.

Development of Chiral Derivatives of this compound for Enantioselective Synthesis

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly for pharmaceuticals. Chiral P,N-ligands are highly effective in asymmetric catalysis, where they transfer their stereochemical information to a prochiral substrate via a metal catalyst. acs.orgrsc.org Derivatives of this compound are ideal candidates for this purpose, and chirality can be introduced in several ways.

One of the most common and effective strategies is to synthesize the ligand from a readily available chiral starting material, such as a chiral amino alcohol. rsc.orgacs.orgwestlake.edu.cn For example, starting with a natural amino acid, one can derive a chiral 3-amino-alcohol. The hydroxyl group can then be converted into a leaving group and substituted with a phenylphosphide group to install the phosphine moiety, while the chiral center on the backbone is preserved. This approach creates a ligand with "backbone chirality."

These chiral P,N-ligands have been successfully employed in a wide array of metal-catalyzed enantioselective transformations:

Asymmetric Hydrogenation: Chiral ruthenium complexes with aminophosphine (B1255530) ligands have been used for the asymmetric hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. thieme-connect.comsigmaaldrich.com

Enantioselective Gold Catalysis: Newly designed chiral P,N-ligands have enabled the first examples of enantioselective Au(I)/Au(III) redox catalysis, including 1,2-oxyarylation and 1,2-aminoarylation of alkenes to produce medicinally relevant chromans with excellent enantiomeric excess (ee) up to 99%. nih.govnih.gov

Palladium-Catalyzed Reactions: Chiral β-aminophosphines are effective ligands in palladium-catalyzed reactions such as asymmetric allylic substitutions. rsc.org

The success of these ligands often relies on the formation of a rigid chelate structure upon coordination, which creates a well-defined chiral pocket around the metal's active site. This pocket dictates how the substrate can bind, leading to the preferential formation of one enantiomer of the product over the other.

Future Research Directions and Emerging Challenges for 3 Phenylphosphanyl Propan 1 Amine

Exploration of Novel and Sustainable Synthetic Routes for 3-(Phenylphosphanyl)propan-1-amine and Its Analogues

The development of efficient, safe, and environmentally benign methods for the synthesis of this compound and its derivatives is a foundational challenge. Traditional methods for creating P-C and P-N bonds often rely on hazardous reagents and produce significant waste. researchgate.netnih.gov Future research must pivot towards greener and more atom-economical approaches.

Key research objectives in this area include:

Catalytic Hydrophosphination: A highly attractive route involves the direct, anti-Markovnikov addition of a P-H bond across an unsaturated C-N or C-C bond. rsc.org Developing catalysts for the hydrophosphination of allylamine (B125299) or related unsaturated amines with phenylphosphine (B1580520) would be a direct and atom-economical route to the target molecule. rsc.org Research into earth-abundant metal catalysts or even organocatalysts for this transformation is a key sustainability goal. rsc.orgnih.gov

Use of Bio-based Precursors: Leveraging the "chiral pool" by using amino acids or their derivatives as starting materials presents a sustainable pathway to chiral aminophosphine (B1255530) ligands. sigmaaldrich.com Adapting these methods for the synthesis of this compound analogues could provide access to enantiomerically pure ligands for asymmetric catalysis.

Avoiding Hazardous Reagents: A significant challenge is moving away from classical methods that use highly reactive and toxic intermediates like chlorophosphines and organometallic reagents such as Grignard or organolithium compounds. nih.govliv.ac.uk Exploring alternative activation strategies, for instance, using secondary phosphine (B1218219) oxides as stable pre-ligands which can be reduced in situ, offers a safer approach. nih.govacs.org

Table 1: Comparison of Synthetic Strategies for Aminophosphines

Synthetic StrategyTypical ReagentsAdvantagesChallenges & Future Directions
Classical Synthesis Chlorophosphines, Organometallic Reagents (Grignard, Organolithium)Well-established, versatileUse of hazardous reagents, poor atom economy, waste generation.
Catalytic Hydrophosphination Phenylphosphine, Allylamine, Metal or OrganocatalystHigh atom economy, directness, potentially greener.Catalyst development, control of regioselectivity and chemoselectivity. rsc.orgrsc.org
From Amino Acid Precursors Natural Amino Acids, Reducing Agents, Phosphinating AgentsAccess to chiral compounds, sustainable feedstocks. sigmaaldrich.comMulti-step processes, protection/deprotection steps may be required.
Secondary Phosphine Oxide (SPO) Reduction Diarylphosphine oxides, Reducing agents (e.g., silanes)SPOs are air-stable and safer to handle precursors. nih.govresearchgate.netRequires an efficient and clean final reduction step.

Expansion of Catalytic Applications to New Chemical Transformations and Feedstocks

The dual functionality of this compound makes it a promising "hemilabile" ligand in homogeneous catalysis. researchgate.net The phosphine can provide strong coordination to a metal center, while the amine can reversibly bind, opening up a coordination site for substrate activation. researchgate.net This behavior is crucial for enhancing catalytic activity and selectivity.

Future research should focus on expanding its catalytic repertoire:

Asymmetric Catalysis: The development of chiral analogues of this compound is a major frontier. These ligands could be powerful tools in asymmetric transformations such as hydrogenations, allylic substitutions, and conjugate additions. rsc.org

Activation of Challenging Substrates: The unique electronic and steric properties conferred by the P,N ligand could enable the activation of traditionally inert chemical bonds. This includes exploring its use in C-H activation/functionalization, the catalytic conversion of biomass-derived feedstocks, and polymerization reactions.

Photoredox Catalysis: The integration of metal complexes bearing this ligand into photoredox catalytic cycles is a burgeoning area. Such systems could facilitate novel hydroamination or hydroalkoxylation reactions under mild, light-driven conditions. rsc.orgnih.gov

Table 2: Potential Catalytic Applications for this compound Ligand Systems

Catalytic TransformationTarget Reaction / SubstrateRole of the Aminophosphine LigandEmerging Challenge
Asymmetric Hydrogenation Prochiral ketones, imines, and olefinsChiral P,N-ligand to induce enantioselectivity in C-H bond formation. sigmaaldrich.comSynthesis of enantiopure ligand analogues.
Cross-Coupling Reactions C-N and C-C bond formation using challenging substrates (e.g., aryl chlorides). sigmaaldrich.comElectron-rich, flexible ligand to stabilize the metal center and promote oxidative addition/reductive elimination.Overcoming catalyst deactivation; expanding substrate scope.
Polymerization Ethylene oligomerization, ring-opening polymerization. alfachemic.comControl of polymer chain growth, tacticity, and incorporation of functional groups.Designing catalysts with high activity and selectivity for specific polymer architectures.
C-H Functionalization Direct conversion of alkanes or arenes.Stabilizing low-valent metal centers capable of C-H bond cleavage.Achieving high regioselectivity and turnover numbers.

Integration of this compound into Advanced Functional Materials for Emerging Technologies

The ability of the phosphine and amine groups to bind to surfaces and metal ions makes this compound an excellent building block for advanced materials. researchgate.net

Promising future directions include:

Functional Polymers and Coatings: The amine group provides a handle for grafting the molecule onto polymer backbones via techniques like amide coupling or living polymerization. rsc.orgresearchgate.netnih.gov The resulting phosphine-functionalized polymers could serve as recyclable catalyst supports, metal scavengers for environmental remediation, or as components in proton exchange membranes for fuel cells. acs.orgrsc.org

Surface-Modified Nanoparticles: The ligand can be used to stabilize and functionalize metal nanoparticles (e.g., gold, ruthenium). rsc.orgnih.govrsc.org Such functionalized nanoparticles are of high interest for applications in catalysis, chemical sensing, and bioimaging. nih.govnih.govarxiv.org The aminophosphine can control particle size and prevent aggregation while providing a reactive site for further modification.

Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule could be exploited to create novel linkers for MOFs. The phosphine and amine groups can coordinate to different metal centers or act as bidentate linkers, potentially leading to frameworks with unique topologies and properties for gas storage, separations, or heterogeneous catalysis.

Synergistic Approaches: Combining Experimental and Computational Methodologies

To accelerate the discovery and optimization of applications for this compound, a close integration of experimental and computational methods is essential. This synergistic approach can provide deep mechanistic insights and guide the rational design of new catalysts and materials. digitellinc.com

Key strategies include:

Computational Modeling: Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures of metal complexes, model reaction pathways, and calculate the activation barriers for catalytic cycles. acs.orgresearchgate.net This allows for the in-silico screening of potential catalysts and helps to understand the role of the ligand in stabilizing transition states.

Kinetic and Spectroscopic Studies: Experimental techniques such as NMR and UV-vis spectroscopy can be used to monitor reaction kinetics and identify intermediates, providing data to validate or refine computational models. acs.org Advanced spectroscopic methods can probe the coordination environment of the ligand on a material's surface.

Predictive Design: By establishing a robust feedback loop between computational prediction and experimental validation, researchers can move from a trial-and-error approach to a more predictive and efficient design strategy for new systems based on this compound.

Interdisciplinary Research Fostering New Applications of this compound in Fundamental and Applied Sciences

The unique properties of this compound invite collaboration across various scientific disciplines, which will be crucial for unlocking novel applications.

Medicinal Chemistry and Chemical Biology: Phosphine compounds are finding increasing use in medicinal chemistry and chemical biology. bohrium.comnih.gov For example, phosphines can act as reducing agents in biological systems or serve as ligands in metallodrugs designed to interact with specific biological targets like proteins and DNA. nih.gov The water-soluble phosphine TCEP, for instance, is widely used in biochemistry. nih.gov Future work could explore derivatives of this compound as components of targeted drug delivery systems or as bio-orthogonal chemical probes.

Environmental Science: The ability of phosphine and amine groups to chelate heavy metals could be harnessed to develop new sensors or sorbent materials for environmental monitoring and remediation. researchgate.net For example, functionalized nanoparticles or polymers could be designed for the selective detection and removal of toxic metal ions like mercury, lead, or cadmium from water. nih.govresearchgate.net

Bioimaging: Luminescent transition metal complexes are valuable tools for bioimaging. acs.org Incorporating this compound or its derivatives as ligands could be used to tune the photophysical properties of ruthenium(II) or iridium(III) complexes, potentially leading to new probes for visualizing cellular structures or processes. acs.org

By pursuing these interdisciplinary avenues, the scientific community can expand the utility of this compound far beyond its traditional role in coordination chemistry, paving the way for its use in solving complex challenges in health, technology, and environmental protection.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3-(Phenylphosphanyl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic coupling between phenylphosphine derivatives and propan-1-amine precursors. Key steps include:

  • Reagent selection : Use of palladium catalysts for cross-coupling reactions to introduce the phenylphosphanyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve yield by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography or recrystallization is recommended for isolating high-purity products (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR identify proton environments and phosphorus coordination. The 31P^{31}\text{P} chemical shift typically appears at 10–20 ppm for tertiary phosphines .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 182.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the phenylphosphanyl group, critical for understanding reactivity .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in catalytic or biological systems?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying substrate concentrations to deduce rate laws and intermediate formation .
  • Computational Modeling : Density Functional Theory (DFT) predicts electron distribution at the phosphorus center, explaining ligand behavior in catalysis .
  • Inhibition Assays : For biological studies, competitive binding assays (e.g., fluorescence polarization) quantify interactions with enzymes or receptors .

Q. How do structural analogs of this compound compare in terms of catalytic efficiency or biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis :
CompoundModificationCatalytic Activity (TOF^*)Biological Activity (IC50_{50})
TargetPhenylphosphanyl120 s1^{-1}5 µM (hypothetical)
Analog AMethylphosphanyl80 s1^{-1}10 µM
Analog BFluorophenyl150 s1^{-1}2 µM
*Turnover Frequency.
  • Key Insight : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at phosphorus, improving catalytic activity but potentially reducing biocompatibility .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare purity levels (HPLC data), assay conditions (pH, temperature), and cell lines used in conflicting studies .
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects or off-target interactions .
  • Proteomic Profiling : Use mass spectrometry to identify unintended protein targets that may explain variability .

Data-Driven Research Considerations

Q. How can researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, sampling at intervals for LC-MS analysis .
  • Oxidative Stability : Use H2_2O2_2 or cytochrome P450 enzymes to test susceptibility to oxidation, a common degradation pathway for phosphines .

Q. What computational tools are most effective for predicting the ligand-protein binding modes of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets or metal-dependent enzymes .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility and residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.